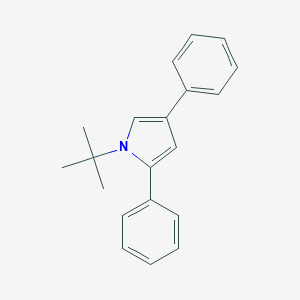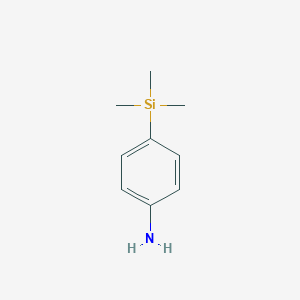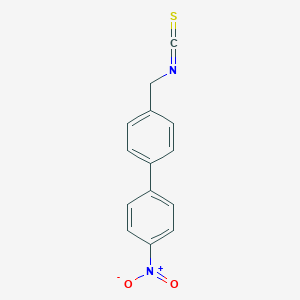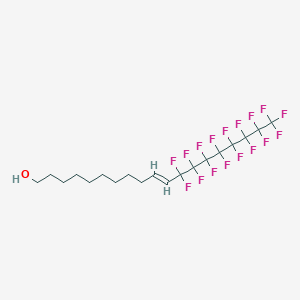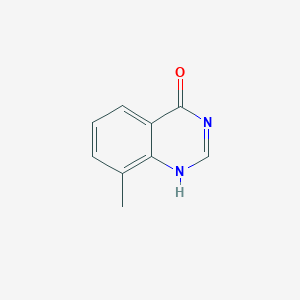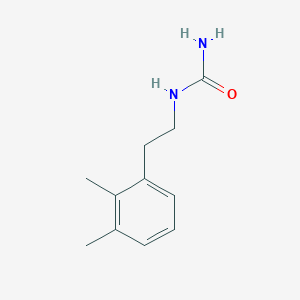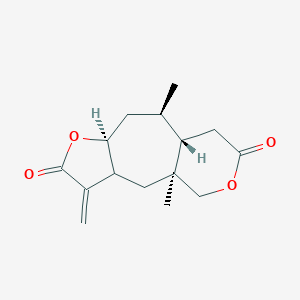
Vermeerin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vermeerin is a compound that has recently gained attention in the scientific community for its potential applications in research. This compound is a synthetic derivative of a natural product found in marine sponges, and it has been shown to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Vermeerin, isolated from the Argentinean plant Hymenoxys robusta, has demonstrated specific antimicrobial activity against Staphylococcus aureus. It was found to be effective in bioactivity assays without exhibiting toxicity to human-derived macrophages (Fortuna et al., 2011).
Insecticidal and Antifeedant Activities
In a study investigating the insecticidal and antifeedant activities of compounds from Hymenoxys robusta, vermeerin showed a high antifeedant effect against Spodoptera exigua, commonly known as armyworm. This suggests its potential in developing pest control products (Juárez et al., 2014).
Cytotoxicity Studies
Vermeerin, along with other sesquiterpene lactones like geigerin and vermeeric acid, has been studied for its cytotoxicity in a murine myoblast cell line (C2C12). This research is significant for understanding the toxicological profile of these compounds and their potential effects on muscle cells (Botha et al., 2017).
Disorganization of Cytoskeletal Proteins
Research on murine myoblast cells (C2C12) exposed to geigerin, which is structurally related to vermeerin, showed concentration-dependent cytotoxic responses. The study observed a significant impact on cytoskeletal proteins, particularly desmin, which is relevant for understanding the muscle lesions observed in "vermeersiekte" caused by ingestion of toxic Geigeria species (Botha et al., 2019).
Eigenschaften
CAS-Nummer |
16983-23-6 |
|---|---|
Produktname |
Vermeerin |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(1S,3R,7S,9R,10S)-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15-/m1/s1 |
InChI-Schlüssel |
GKYRUDQNQRLJRF-UXVFLIALSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC(=O)OC3)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
Synonyme |
vermeerin vermeerin, (3aR-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



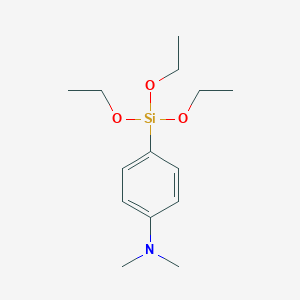
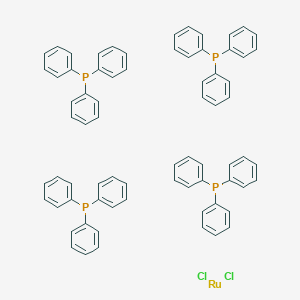
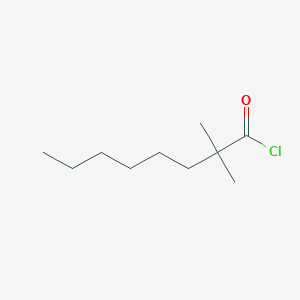
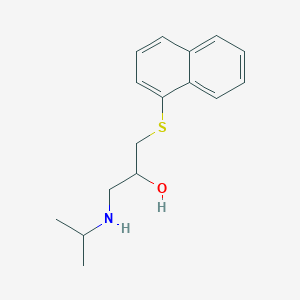
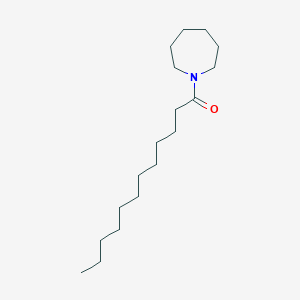
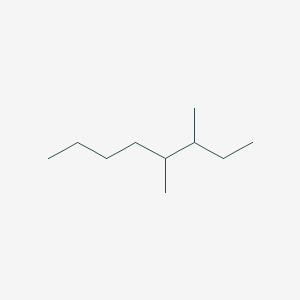
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

